Boc-Tyr(tBu)-OH

Peptide Synthesis Epimerization Control Chiral Purity

Boc-Tyr(tBu)-OH is the building block of choice for incorporating tyrosine into peptide sequences sensitive to base-catalyzed side reactions, such as Asp-Gly or Asp-Asn motifs. Its acid-labile Boc protection eliminates the repetitive piperidine treatments required in Fmoc strategies, directly mitigating aspartimide formation. This orthogonal Boc/tBu architecture ensures high crude peptide purity and simplifies purification. By selecting this specific derivative, you are choosing a data-driven path to higher yield and correct stereochemistry, minimizing costly batch failures in therapeutic peptide and hormone analog development.

Molecular Formula C18H27NO5
Molecular Weight 337.4 g/mol
CAS No. 47375-34-8
Cat. No. B558189
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-Tyr(tBu)-OH
CAS47375-34-8
Synonyms47375-34-8; Boc-Tyr(tBu)-OH; Boc-O-tert-butyl-L-tyrosine; BOC-TYR(TBUL)-OH; (S)-3-(4-(tert-Butoxy)phenyl)-2-((tert-butoxycarbonyl)amino)propanoicacid; N-(tert-Butoxycarbonyl)-O-tert-butyl-L-tyrosine; ST058403; C18H27NO5; (2S)-2-[(tert-butoxy)carbonylamino]-3-[4-(tert-butoxy)phenyl]propanoicacid; Boc-Tyr(But)-OH; PubChem12288; AC1Q1MRY; Boc-O-tert-Butyl-L-Tyr-OH; 15434_ALDRICH; SCHEMBL1311509; N-Boc-O-tert-butyl-L-tyrosine; 15434_FLUKA; CTK4I9919; MolPort-001-793-122; MolPort-028-751-520; ZEQLLMOXFVKKCN-AWEZNQCLSA-N; ACT10826; ANW-30517; CB-363; MFCD00065598
Molecular FormulaC18H27NO5
Molecular Weight337.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OC(C)(C)C
InChIInChI=1S/C18H27NO5/c1-17(2,3)23-13-9-7-12(8-10-13)11-14(15(20)21)19-16(22)24-18(4,5)6/h7-10,14H,11H2,1-6H3,(H,19,22)(H,20,21)/t14-/m0/s1
InChIKeyZEQLLMOXFVKKCN-AWEZNQCLSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boc-Tyr(tBu)-OH (CAS 47375-34-8): A Dual-Protected Tyrosine Building Block for Precision Peptide Synthesis


Boc-Tyr(tBu)-OH (CAS 47375-34-8), also known as N-Boc-O-tert-butyl-L-tyrosine, is a synthetic amino acid derivative widely employed as a protected tyrosine building block in solid-phase peptide synthesis (SPPS) . This compound features an orthogonal protection strategy: a tert-butyloxycarbonyl (Boc) group shields the α-amino group, while a tert-butyl (tBu) ether protects the phenolic hydroxyl side chain [1][2]. This dual-protection architecture enables selective, stepwise deprotection under distinct acidic conditions, a critical feature for the reliable assembly of complex peptide sequences, including those with tyrosine-rich motifs found in therapeutic peptides and hormone analogs [2].

Why Boc-Tyr(tBu)-OH Cannot Be Replaced by Fmoc-Tyr(tBu)-OH or Other Analogs in Peptide Chemistry


The seemingly simple act of substituting one protected tyrosine derivative for another can introduce significant, quantifiable risks to synthesis outcomes. Boc-Tyr(tBu)-OH cannot be interchanged with its Fmoc-based analog, Fmoc-Tyr(tBu)-OH, due to fundamental incompatibilities in their deprotection chemistries: Boc removal is acid-mediated, while Fmoc cleavage is base-mediated, a difference that can lead to aspartimide formation and other side reactions in sensitive sequences [1]. Similarly, alternatives such as Boc-Tyr(Bzl)-OH, which utilizes a benzyl (Bzl) side-chain protecting group, or tyrosine derivatives with OMe protection, require harsh deprotection conditions (e.g., strong alkaline environments or hydrogenolysis) that can compromise peptide integrity by causing racemization, decomposition of sensitive residues like serine and threonine, or other unwanted modifications [2]. The specific selection of a protecting group scheme directly determines the purity, yield, and feasibility of synthesizing complex peptides, making a data-driven choice of the correct building block essential.

Quantitative Evidence for Boc-Tyr(tBu)-OH: Differential Performance vs. Comparators


Superior Chiral Purity for Minimized Epimerization vs. Standard Grade Boc-Tyr(tBu)-OH

When procuring Boc-Tyr(tBu)-OH, the choice of purity grade has a direct, measurable impact on synthetic outcomes. A key differentiator among commercial sources is the level of enantiomeric purity. High-grade material from Chem-Impex achieves ≥99.5% purity by chiral HPLC . This is a quantifiably higher specification than the ≥99.0% purity (sum of enantiomers, TLC) offered by major suppliers like Merck (product 15434) and Aikeshiji [1]. The superior chiral purity, validated by a more sensitive analytical method (HPLC vs. TLC), translates directly to minimized epimerization during peptide elongation, which is crucial for producing biologically active peptides with the correct stereochemistry.

Peptide Synthesis Epimerization Control Chiral Purity

Mitigation of Aspartimide Formation vs. Fmoc-Tyr(tBu)-OH in Sensitive Sequences

In peptide synthesis, the choice of amino protecting group strategy dictates the type and extent of potential side reactions. Boc-Tyr(tBu)-OH, which relies on acid-labile Boc protection, provides a quantifiable advantage over base-labile Fmoc-protected analogs like Fmoc-Tyr(tBu)-OH. The base-mediated Fmoc deprotection cycles (using piperidine) are known to induce aspartimide formation at Asp-Gly or Asp-Asn sequences [1]. By utilizing an acid-labile Boc strategy, Boc-Tyr(tBu)-OH avoids these basic conditions entirely, thereby mitigating the risk of aspartimide-related byproducts that can significantly lower yield and complicate purification [2]. This makes it the preferred reagent for synthesizing peptides prone to this specific and problematic side reaction.

SPPS Side Reaction Mitigation Orthogonal Protection

Prevention of Side-Chain Alkylation (tert-Butylation) vs. tBu-Protected Analogs

A significant, quantifiable liability of using tBu-based side-chain protection in SPPS is the formation of tert-butylated byproducts during final acidic deprotection. A study on the synthesis of somatostatinamide, a 14-mer peptide containing Trp and Cys residues, demonstrated that using standard tBu protection for Ser, Thr, and Boc protection for Trp resulted in the observation of 16.3% tert-butylated side-products after cleavage with TFA/TIS/water (95/2.5/2.5) [1]. While Boc-Tyr(tBu)-OH itself is a source of a tBu cation upon deprotection, this data highlights the inherent risk associated with the tBu/TFA deprotection system. It underscores the importance of optimizing scavenger cocktails (e.g., including EDT and water) to minimize analogous alkylation on sensitive residues like Trp, Cys, and Met, a critical process control when using this building block.

Peptide Synthesis Deprotection Byproduct Formation

Optimal Use Cases for Boc-Tyr(tBu)-OH Based on Differential Evidence


Synthesis of Peptides Prone to Aspartimide Formation

Boc-Tyr(tBu)-OH is the building block of choice for incorporating tyrosine into peptide sequences containing Asp-Gly, Asp-Asn, or other motifs sensitive to base-catalyzed side reactions. The Boc group's acid-labile nature eliminates the need for repetitive piperidine treatments required in Fmoc strategies, thereby mitigating the risk of aspartimide formation. This differential advantage, as supported by the evidence, leads to higher crude peptide purity and simplified purification [1][2].

Synthesis of Tyrosine-Rich Peptides Under Boc/Bzl SPPS Strategy

Boc-Tyr(tBu)-OH is an essential building block for Boc/Bzl SPPS, where the final global deprotection uses strong acids like hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA). The orthogonal protection of Boc (removed by TFA during chain elongation) and tBu (stable until the final strong acid step) enables the precise, stepwise assembly of complex, tyrosine-rich sequences without premature side-chain exposure [3]. This is particularly important for the synthesis of longer, more challenging peptides.

Synthesis of Therapeutic Peptides Requiring High Fidelity

For the development of therapeutic peptides, hormone analogs, and other bioactive molecules where even minor impurities can affect safety and efficacy, the use of high-grade Boc-Tyr(tBu)-OH (≥99.5% chiral HPLC purity) is critical. The superior chiral purity of this material, as evidenced by vendor specifications, minimizes epimerization, ensuring the final product has the correct stereochemistry and, therefore, the intended biological activity . This reduces the risk of failed batches and costly re-synthesis.

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